molecular formula C12H16N2O3 B1305328 6-[(Pyridine-3-carbonyl)-amino]-hexanoic acid CAS No. 110576-09-5

6-[(Pyridine-3-carbonyl)-amino]-hexanoic acid

Cat. No.: B1305328
CAS No.: 110576-09-5
M. Wt: 236.27 g/mol
InChI Key: ALBSCFOQDIEZGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(Pyridine-3-carbonyl)-amino]-hexanoic acid typically involves the reaction of pyridine-3-carboxylic acid with hexanoic acid in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is carried out in an organic solvent like dichloromethane (DCM) under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-[(Pyridine-3-carbonyl)-amino]-hexanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-[(Pyridine-3-carbonyl)-amino]-hexanoic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of 6-[(Pyridine-3-carbonyl)-amino]-hexanoic acid involves its interaction with specific molecular targets and pathways. The pyridine ring can participate in hydrogen bonding and π-π interactions, while the amide linkage provides stability and specificity in binding to proteins and enzymes. These interactions can modulate the activity of target proteins and influence various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(Pyridine-3-carbonyl)-amino]-hexanoic acid is unique due to its combined structural features of a pyridine ring and a hexanoic acid chain linked through an amide bond. This unique structure imparts specific chemical and biological properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

6-(pyridine-3-carbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c15-11(16)6-2-1-3-8-14-12(17)10-5-4-7-13-9-10/h4-5,7,9H,1-3,6,8H2,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALBSCFOQDIEZGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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